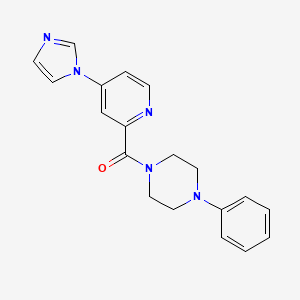![molecular formula C12H27Cl2N3 B2751159 (1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride CAS No. 1269050-34-1](/img/structure/B2751159.png)
(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamine, a compound with a similar structure, is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine .
Synthesis Analysis
Methylamine can be synthesized by heating a mixture of aqueous formaldehyde and ammonium chloride . The residual water and the formic acid produced in the reaction are removed via vacuum distillation .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For example, the molecular structure of methenamine, a related compound, includes a cage-like structure .Chemical Reactions Analysis
Methylamine, a multifaceted organic compound, finds its way into various forms, including solutions in methanol, ethanol, tetrahydrofuran, or water, as well as an anhydrous gas stored in pressurized metal containers . It serves as a building block in the synthesis of numerous commercially available compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains. For example, Methylamine hydrochloride, a related compound, has a melting point of 231-233 °C, a boiling point of 225-230 °C, and is soluble in water .Applications De Recherche Scientifique
Asymmetric Synthesis :
- Froelich et al. (1996) detailed the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, demonstrating the synthesis of [(2S)-2-methylpiperidin-2-yl]methanamine using a specific synthesis strategy. This work contributes to the broader understanding of asymmetric synthesis techniques in chemistry (Froelich et al., 1996).
Serotonin 5-HT1A Receptor-Biased Agonists :
- Sniecikowska et al. (2019) developed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrated potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Corrosion Inhibition :
- Yadav et al. (2015) studied amino acid compounds, including derivatives of 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, as inhibitors for steel corrosion in HCl solution. This research contributes to the field of materials science and corrosion inhibition (Yadav et al., 2015).
Polymerisation Catalysts :
- Kwon et al. (2015) synthesized zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of 1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)methanamine, as pre-catalysts for the ring-opening polymerisation of rac-lactide. This study adds to the understanding of catalysts in polymer chemistry (Kwon et al., 2015).
Antidepressant Effects :
- Karama et al. (2016) synthesized and tested chlorinated tetracyclic compounds, including 1-(1,8-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine, for antidepressant effects in mice, contributing to the field of psychopharmacology (Karama et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3.2ClH/c1-14-6-4-12(5-7-14)15-8-2-11(10-13)3-9-15;;/h11-12H,2-10,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQLQVQNKPDJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2751076.png)
![4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2751077.png)
![Methyl 3-[4-(methylamino)phenyl]propanoate](/img/structure/B2751079.png)
![1-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2751081.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)







![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751097.png)
![N-(2-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2751098.png)